

An In-depth Technical Guide to 1,2-Dimethyl-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 1,2-Dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1297661

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-Dimethyl-1H-indole-3-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, and known biological activities, with a focus on experimental data and methodologies.

Core Compound Information

Property	Value	Reference
CAS Number	38292-40-9	[1]
Molecular Formula	C ₁₁ H ₁₁ NO	[1]
Molecular Weight	173.21 g/mol	[1]
Physical Form	Solid	
Melting Point	127-129 °C	[2]

Synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde

The primary method for the synthesis of **1,2-Dimethyl-1H-indole-3-carbaldehyde** is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich aromatic ring, in this case, the indole nucleus, using a Vilsmeier reagent, which is typically

formed from phosphorus oxychloride (POCl_3) and a substituted amide like N,N-dimethylformamide (DMF).[3][4]

Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-Dimethyl-1H-indole

While a specific detailed protocol for the 1,2-dimethyl derivative is not readily available in the searched literature, a general and widely used procedure for the formylation of indoles can be adapted.[3][5]

Materials:

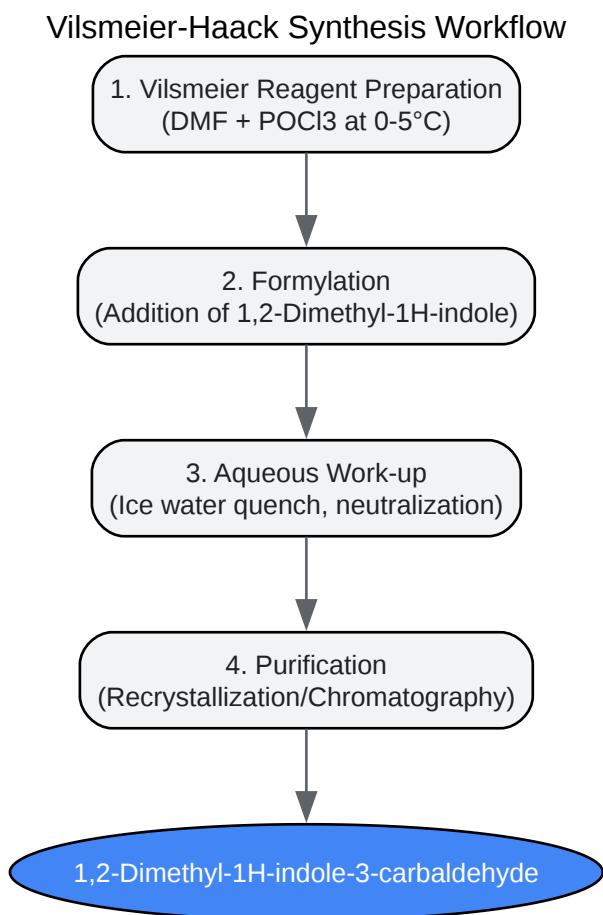
- 1,2-Dimethyl-1H-indole
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Ice bath
- Saturated sodium carbonate solution
- Dichloromethane (DCM) or other suitable extraction solvent
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware and stirring apparatus
- Rotary evaporator

Procedure:

- Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C.[5] Slowly add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with continuous stirring. The formation of the chloroiminium salt (Vilsmeier reagent) is an exothermic reaction, and the temperature should be maintained below 10 °C.[3]

- Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1,2-Dimethyl-1H-indole in anhydrous DMF dropwise, while maintaining the low temperature. After the addition is complete, the reaction mixture is typically stirred at room temperature for a specified period (e.g., 2.5 hours) to ensure the completion of the reaction.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
- Work-up and Isolation: The reaction mixture is then quenched by carefully pouring it into a beaker of crushed ice and water.[3] The acidic solution is neutralized by the slow addition of a saturated sodium carbonate solution until the pH is basic.[3] The precipitated product is then collected by filtration, washed with water, and dried.[5]
- Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure **1,2-Dimethyl-1H-indole-3-carbaldehyde**.[3]

Diagram of the Vilsmeier-Haack Reaction Workflow



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Caption: A generalized workflow for the synthesis of **1,2-Dimethyl-1H-indole-3-carbaldehyde** via the Vilsmeier-Haack reaction.

Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the characterization of **1,2-Dimethyl-1H-indole-3-carbaldehyde**.

Spectroscopic Data	Values	Reference
^1H NMR (400 MHz, CDCl_3) δ (ppm)	10.11 (s, 1H), 8.26 (s, 1H), 7.28-7.27 (m, 3H), 3.65 (s, 3H), 2.62 (s, 3H)	[6]
^{13}C NMR	Data not available in the searched literature.	
IR Spectroscopy	Data not available in the searched literature.	
Mass Spectrometry	Data not available in the searched literature.	

Biological Activity and Potential Therapeutic Applications

While specific biological data for **1,2-Dimethyl-1H-indole-3-carbaldehyde** is limited in the available literature, the broader class of indole-3-carboxaldehyde derivatives has demonstrated a wide range of pharmacological activities, suggesting potential therapeutic applications for the title compound.

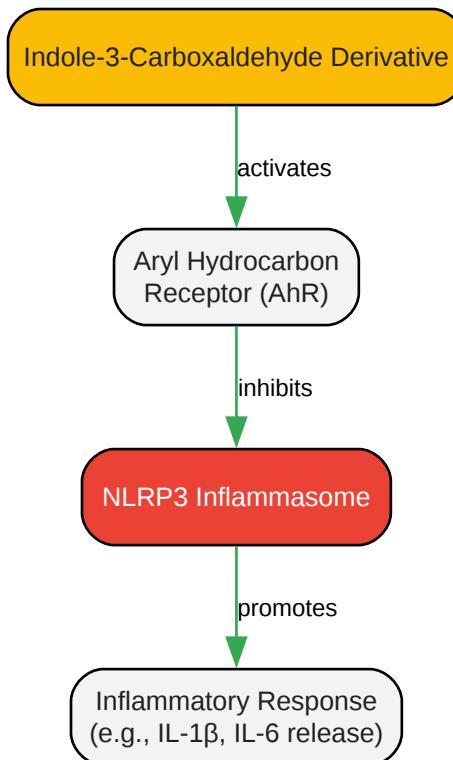
Anti-inflammatory Activity

Indole-3-carboxaldehyde, the parent compound, has been shown to possess anti-inflammatory properties.[2][7][8] It can alleviate inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β .[7] One of the proposed mechanisms involves the

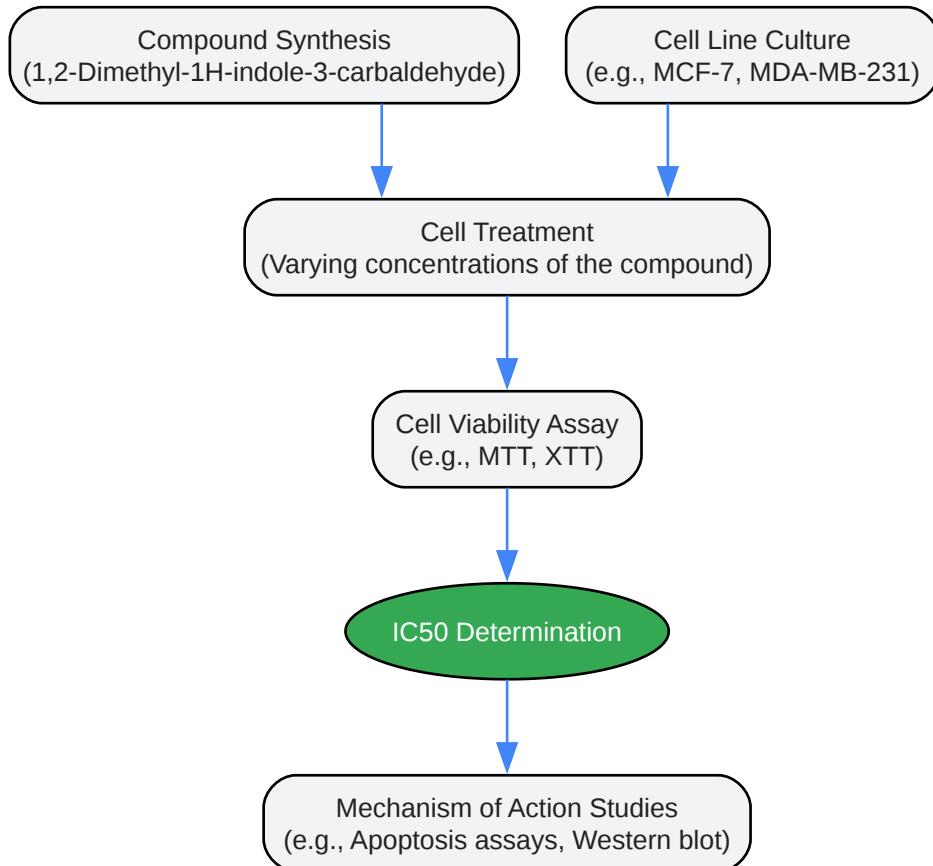
inhibition of the TLR4/NF-κB/p38 signaling pathway.^[7] Another study suggests that indole-3-carboxaldehyde can suppress inflammatory responses in macrophages by activating the miR-1271-5p/HDAC9 signaling cascade.^{[8][9]} Furthermore, it has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response, through the activation of the aryl hydrocarbon receptor (AhR).^{[2][10]}

Diagram of a Potential Anti-inflammatory Signaling Pathway

Potential Anti-inflammatory Signaling Pathway of Indole-3-Carboxaldehydes



General Workflow for In Vitro Anticancer Screening



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